3-(4,4-Difluorocyclohexyl)aniline
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Overview
Description
3-(4,4-Difluorocyclohexyl)aniline is an organic compound with the molecular formula C₁₂H₁₅F₂N It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and an aniline group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)aniline typically involves the following steps:
Cyclohexylation: The introduction of the cyclohexyl group is achieved through a Friedel-Crafts alkylation reaction. Cyclohexyl chloride is reacted with aniline in the presence of a Lewis acid catalyst such as aluminum chloride.
Fluorination: The cyclohexyl group is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 4-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated cyclohexyl group enhances its binding affinity and selectivity towards specific targets. The aniline group can participate in hydrogen bonding and π-π interactions, contributing to its overall activity. The pathways involved in its mechanism of action include modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorocyclohexyl)aniline: Similar structure but with only one fluorine atom.
3-(4,4-Dichlorocyclohexyl)aniline: Similar structure but with chlorine atoms instead of fluorine.
3-(4,4-Dimethylcyclohexyl)aniline: Similar structure but with methyl groups instead of fluorine.
Uniqueness
3-(4,4-Difluorocyclohexyl)aniline is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications. The fluorine atoms also contribute to its stability and resistance to metabolic degradation, which is advantageous in pharmaceutical and biochemical research.
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)6-4-9(5-7-12)10-2-1-3-11(15)8-10/h1-3,8-9H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIRDQPJCHFHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC(=CC=C2)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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